OK-1035

Description

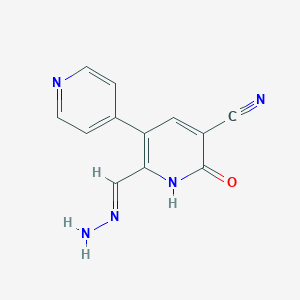

Structure

3D Structure

Properties

Molecular Formula |

C12H9N5O |

|---|---|

Molecular Weight |

239.23 g/mol |

IUPAC Name |

6-[(E)-hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C12H9N5O/c13-6-9-5-10(8-1-3-15-4-2-8)11(7-16-14)17-12(9)18/h1-5,7H,14H2,(H,17,18)/b16-7+ |

InChI Key |

KJRKRHGTENMKAI-FRKPEAEDSA-N |

SMILES |

C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)C=NN |

Isomeric SMILES |

C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)/C=N/N |

Canonical SMILES |

C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)C=NN |

Appearance |

white solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone OK 1035 OK-1035 |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of Ok 1035

Synthetic Methodologies for OK-1035 Preparation

The first reported synthesis of this compound involves a multi-step process commencing with commercially available starting materials. nih.gov The synthesis is designed to construct the substituted pyridone core, followed by the introduction of the hydrazonomethyl group.

The initial step involves a condensation reaction to form the central pyridone ring structure. This is followed by a series of functional group transformations to build the desired molecular framework. The final key step in the synthesis is the reaction with hydrazine, which forms the hydrazone moiety at the 6-position of the pyridone ring, yielding the target compound, this compound. nih.gov The identity and purity of the synthesized compound were confirmed through standard analytical techniques before its structural validation.

X-ray Crystallographic Analysis and Molecular Structure Validation of this compound

The definitive molecular structure of this compound was established through single-crystal X-ray diffraction analysis. nih.gov X-ray crystallography is an analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid by analyzing the diffraction pattern of an X-ray beam scattered by the crystal. ou.edunih.gov

Crystals of this compound suitable for X-ray analysis were grown, and the subsequent diffraction data provided a detailed electron density map. nih.govresearchgate.net This map allowed for the unambiguous placement of all atoms in the molecular structure, confirming the connectivity and stereochemistry of the compound. The analysis validated the structure as 3-cyano-6-hydrazonomethyl-5-(4-pyridyl)pyrid-[1H]-2-one. nih.gov

The crystallographic data revealed key structural features, including the planarity of the pyridone ring and the specific conformation of the substituent groups. This analysis provided the foundational evidence for the compound's accepted chemical structure. nih.gov

Interactive Data Table: Crystallographic Data for this compound

The following table summarizes the key parameters obtained from the X-ray crystallographic analysis of this compound. nih.gov

| Parameter | Value |

| Empirical Formula | C12H9N5O |

| Formula Weight | 239.24 |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 11.234(2) |

| b (Å) | 10.112(2) |

| c (Å) | 10.567(2) |

| β (°) | 113.45(3) |

| Volume (ų) | 1100.1(4) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.444 |

Compound Index

Biochemical and Molecular Mechanisms of Ok 1035 Action

Mechanism of DNA-PK Inhibition by OK-1035

DNA-PK is a crucial component of the non-homologous end joining (NHEJ) pathway, one of the primary mechanisms for repairing DSBs in mammalian cells. researchgate.netnih.govmdpi.com this compound exerts its inhibitory effect by interfering with the enzymatic activity of DNA-PK. nih.gov

ATP-Competitive Inhibition Kinetics of DNA-PK

Kinetic studies have demonstrated that this compound inhibits DNA-PK activity in an ATP-competitive manner. nih.govmdpi.comresearchgate.net This indicates that this compound competes with ATP for binding to the active site of the DNA-PK enzyme. By occupying the ATP-binding pocket, this compound prevents the enzyme from utilizing ATP, which is essential for its kinase activity and subsequent phosphorylation of downstream targets involved in DNA repair. nih.gov

Quantitative Assessment of DNA-PK Inhibitory Potency (IC50)

The inhibitory potency of this compound against DNA-PK has been quantitatively assessed through the determination of its half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of this compound required to inhibit 50% of DNA-PK activity. Initial reports indicated an IC50 of 8 µM when using a synthetic peptide substrate. nih.gov However, later studies reported a higher IC50 value of 100 µM for DNA-PK inhibition. mdpi.comnih.govmdpi.compatsnap.comresearchgate.netfrontiersin.org This variability in reported IC50 values may be attributed to differences in experimental conditions, such as the substrate used or the specific assay performed. Despite the differing values, these studies confirm that this compound functions as an inhibitor of DNA-PK.

Here is a summary of reported IC50 values for this compound against DNA-PK:

| Target | IC50 (µM) | Reference |

| DNA-PK | 8 | nih.gov |

| DNA-PK | 100 | mdpi.comnih.govmdpi.compatsnap.comresearchgate.netfrontiersin.org |

Selectivity Profile of this compound Against PIKK and Other Kinase Families

Assessing the selectivity of a kinase inhibitor is crucial to understand its potential off-target effects. This compound was initially reported to be a selective inhibitor of DNA-PK, showing significantly lower potency against seven other protein kinases tested. nih.gov The concentration of this compound required for 50% inhibition of these other kinases was more than 50 times higher than that needed for DNA-PK inhibition when a synthetic peptide was used as a substrate. nih.gov

However, the selectivity profile of this compound, particularly against other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as ATM and ATR, and other PI3Ks, was not extensively tested in early studies. mdpi.com While this compound showed at least 100-fold higher IC50 values for other kinases like Protein Kinase C, its effects on PI3Ks and other PIKKs were not reported. mdpi.com Subsequent research on DNA-PK inhibitors has highlighted the importance of evaluating selectivity across the PIKK family due to their structural similarities and overlapping roles in DNA damage response. mdpi.comresearchgate.netresearchgate.net

Influence of this compound on DNA Repair Pathways

By inhibiting DNA-PK, this compound impacts DNA repair processes, particularly the NHEJ pathway. nih.govmdpi.compatsnap.com

Modulation of Non-Homologous End Joining (NHEJ)

DNA-PK plays a central role in NHEJ, the primary pathway for repairing DNA double-strand breaks throughout the cell cycle, especially in G1 and G0 phases. researchgate.netnih.govmdpi.com The DNA-PK holoenzyme, consisting of the DNA-PK catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, recognizes and binds to DSB ends, recruiting other NHEJ factors. researchgate.netmdpi.com Inhibition of DNA-PK by compounds like this compound is expected to impair this repair process.

Studies using the comet assay have examined the effect of this compound on the repair of X-ray-induced DNA damage in murine lymphoma cell lines. patsnap.com These studies compared a radiosensitive subline (LY-S) with a more radioresistant parental subline (LY-R) that differ in DSB rejoining capabilities. patsnap.com While this compound at 2 mM did not significantly affect DNA repair in LY-S cells, the level of residual damage in inhibitor-treated LY-R cells was considerably higher compared to untreated cells. patsnap.com This suggests that this compound can retard DNA repair, particularly in cells with functional NHEJ. mdpi.compatsnap.com The effect of this compound on LY-R cells was observed in G1 and S phases but not in G2, aligning with the cell-cycle specificity of DNA-PK activity in NHEJ. patsnap.com These findings may indicate that the DSB repair defect in LY-S cells could be related to a lack of DNA-PK function or impaired activation. patsnap.com

Cross-Talk and Potential Inhibition of ATM and ATR Kinases

ATM (Ataxia-telangiectasia mutated) and ATR (ATM- and Rad3-related) are other crucial PIKKs involved in the DNA damage response, primarily in signaling and repairing different types of DNA damage. mdpi.comresearchgate.netmdpi.com ATM is mainly activated by DNA double-strand breaks, while ATR is activated by stalled replication forks and single-stranded DNA breaks. mdpi.comresearchgate.net

Impact on Cellular Signaling Pathways Downstream of DNA-PK

DNA-dependent protein kinase (DNA-PK) is a crucial component of the DNA damage response, particularly in the non-homologous end joining (NHEJ) pathway, which is vital for repairing DNA double-strand breaks (DSBs). nih.govresearchgate.net Inhibition of DNA-PK can affect downstream signaling cascades that govern cell cycle progression and cell fate decisions. This compound, as an inhibitor of DNA-PK, has been shown to influence these pathways. nih.gov

Regulation of p53 Activity and Stability

The tumor suppressor protein p53 plays a central role in the cellular response to DNA damage, leading to cell cycle arrest, senescence, or apoptosis. plos.orgmdpi.comnih.gov The activity and stability of p53 are tightly regulated, often involving post-translational modifications like phosphorylation. mdpi.comnih.govaacrjournals.org DNA-PK is one of the kinases that can phosphorylate p53. nih.gov

Studies using this compound have provided insights into the role of DNA-PK-mediated phosphorylation of p53 in the DNA damage response. Treatment of human colon carcinoma HCT116 cells with adriamycin, a DNA-damaging agent, induces the expression of wild-type p53. nih.govpatsnap.com The addition of this compound to these cells significantly decreased the induction of p21 protein, a downstream target of p53, in a dose-dependent manner, while the induction of p53 itself was not affected. nih.govpatsnap.com This suggests that this compound interferes with the ability of p53 to induce p21 expression. nih.gov Further research indicated that this compound did not directly impact the binding of wild-type p53 to its consensus DNA sequence. nih.govpatsnap.com These observations support the hypothesis that wild-type p53 requires phosphorylation by DNA-PK to efficiently induce the transcriptional activation of the p21 gene following DNA damage. nih.govpatsnap.com The stability of p53 protein is primarily regulated by its phosphorylation status and interaction with ubiquitin ligases like MDM2, which promote its degradation. mdpi.comnih.govaacrjournals.org While this compound affects p53's ability to activate transcription, its direct impact on p53 protein stability through phosphorylation relevant to MDM2 interaction was not explicitly detailed in the examined sources. However, the observation that p53 induction was not affected by this compound treatment in adriamycin-treated cells suggests that the compound's primary effect is on p53 activity rather than its accumulation or stability under these conditions. nih.govpatsnap.com

Suppression of Cell Cycle Regulator Expression (e.g., p21)

p21 (also known as CDKN1A) is a cyclin-dependent kinase inhibitor that is a key transcriptional target of p53. researchgate.netnih.govembopress.org Upregulation of p21 expression by p53 leads to inhibition of cyclin-dependent kinases, resulting in cell cycle arrest, particularly in the G1 phase, allowing time for DNA repair. nih.govresearchgate.netnih.gov

While the search results provide qualitative data on the effect of this compound on p21 induction, specific quantitative data suitable for a detailed interactive table (e.g., p21 mRNA or protein levels at different this compound concentrations) were not presented in a readily extractable format within the provided snippets. The core finding is the significant, dose-dependent decrease in p21 induction at both the mRNA and protein levels. nih.govpatsnap.com

Cellular Studies and Preclinical Investigations of Ok 1035 Activity

In Vitro Research on DNA Repair Modulation

Laboratory studies using cell cultures have been instrumental in defining the specific mechanisms by which OK-1035 influences DNA repair processes at the cellular level. These studies have examined its impact on the speed of DNA repair, its interaction with DNA-damaging agents, and its differential effects on cells with varying capacities for DNA repair.

Research utilizing murine lymphoma cell lines has demonstrated the capacity of this compound to inhibit the kinetics of DNA repair following damage induced by ionizing radiation. A key study focused on two sublines of L5178Y murine lymphoma cells: the radioresistant LY-R line with functional DNA double-strand break (DSB) rejoining, and the radiosensitive LY-S line, which has a defect in this repair pathway. osti.gov

In the competent LY-R cell line, this compound was shown to significantly impede the repair of X-ray-induced DNA damage. The level of residual DNA damage in LY-R cells treated with the inhibitor was considerably higher than in untreated cells. This effect was observed to be cell-cycle specific, with the inhibitor affecting cells in the G1 and S phases, consistent with the known activity of DNA-PK. osti.gov

Conversely, in the DNA repair-deficient LY-S cells, the presence of this compound did not alter the kinetics of DNA repair. The repair of damage proceeded at the same rate and to the same level of residual damage, regardless of the presence of the inhibitor. This suggests that the DNA repair defect in LY-S cells may be related to a lack of functional DNA-PK or its impaired activation. osti.gov The comet assay, which measures DNA fragmentation, was used to quantify these effects.

| Cell Line | Treatment | Initial DNA Damage (Mean Tail Moment ± SD) | Residual DNA Damage |

|---|---|---|---|

| LY-R (Radioresistant) | X-ray (8 Gy) | 92.93 ± 10.39 | Lower |

| LY-R (Radioresistant) | X-ray (8 Gy) + this compound | 92.93 ± 10.39 | Considerably Higher |

| LY-S (Radiosensitive) | X-ray (8 Gy) | 94.93 ± 12.94 | Identical to treated |

| LY-S (Radiosensitive) | X-ray (8 Gy) + this compound | 94.93 ± 12.94 | Identical to untreated |

This compound has been shown to modulate cellular responses to various DNA-damaging agents, thereby enhancing their cytotoxic effects. As an inhibitor of DNA-PK, this compound can sensitize cancer cells to agents that induce DNA double-strand breaks, such as ionizing radiation and certain chemotherapeutic drugs. nih.gov

One specific example of this is the interaction of this compound with the chemotherapeutic agent adriamycin. In a study using the human colon carcinoma cell line HCT116, which has wild-type p53, adriamycin treatment induced the expression of both wt-p53 and the tumor growth suppressor p21. The addition of this compound to the culture resulted in a dose-dependent decrease in the induction of p21 protein, while the induction of wt-p53 was unaffected. nih.gov This suppression of p21 expression was found to be due to a reduction in the level of p21 mRNA. These findings support the hypothesis that wt-p53 requires phosphorylation by DNA-PK to transcriptionally activate the p21 gene in response to DNA damage. nih.gov

By inhibiting this pathway, this compound can alter the cellular response to DNA damage, potentially preventing cell cycle arrest and promoting apoptosis. This modulation of cellular signaling pathways is a key aspect of its potential therapeutic application.

The efficacy of this compound as a DNA repair modulator is highly dependent on the intrinsic DNA repair capacity of the target cells. As demonstrated in the studies with L5178Y murine lymphoma cells, the compound has a pronounced effect on cells with competent DNA repair mechanisms, while its impact on cells with pre-existing defects in DNA repair is minimal. osti.gov

In the radioresistant LY-R cells, which possess a functional DNA-PK-dependent repair system, this compound effectively inhibits the rejoining of DNA double-strand breaks. This leads to an accumulation of DNA damage and increased sensitivity to the damaging agent. osti.gov In contrast, the radiosensitive LY-S cells, which have an impaired DSB rejoining process, show no additional sensitization by this compound. This differential effect underscores the specificity of this compound for the DNA-PK pathway and highlights its potential for targeted therapy in tumors with proficient DNA repair.

| Cell Line | DNA Repair Capacity | Effect of this compound on DNA Repair |

|---|---|---|

| LY-R | Functional DSB Repair | Inhibition of repair, increased residual damage |

| LY-S | Defective DSB Repair | No significant effect on repair kinetics |

In Vivo Preclinical Studies on Pharmacological Effects

Preclinical studies in animal models have been conducted to translate the in vitro findings into a more complex biological system. These in vivo investigations have focused on assessing the ability of this compound to retard DNA repair in a whole-organism context and have also brought to light important considerations regarding its pharmacokinetic properties.

In vivo studies in murine models have provided evidence that the inhibition of DNA repair by targeting DNA-PK can lead to the regression of human tumors. While specific in vivo efficacy studies focusing solely on this compound are not extensively detailed in the available literature, research on other potent and selective DNA-PK inhibitors, such as M3814, provides a strong proof of principle. nih.govaacrjournals.orgaacrjournals.org

In xenograft models of human cancer, the oral administration of a DNA-PK inhibitor in combination with a fractionated radiation schedule has been shown to strongly potentiate the antitumor activity of the radiation. This combination therapy has led to complete tumor regression at doses that were not toxic to the animals. nih.govaacrjournals.org The mechanism behind this enhanced efficacy is the inhibition of DNA-PK autophosphorylation in the tumor cells, which leads to an increased number of persistent double-strand breaks. nih.gov These findings in murine models support the concept that inhibiting DNA-PK in vivo can effectively retard DNA repair and sensitize tumors to radiation therapy.

A significant challenge in the preclinical application of specific DNA-PK inhibitors, including compounds like this compound, is their pharmacokinetic profile. Many of these small molecule inhibitors are limited by poor solubility and high metabolic lability in vivo, which can result in a short serum half-life. researchgate.net

For instance, studies on the DNA-PK inhibitor NU7026 revealed that following intravenous administration to mice, the compound underwent rapid plasma clearance, largely due to extensive metabolism. nih.gov The bioavailability of NU7026 after intraperitoneal and oral administration was also found to be low. nih.gov Such pharmacokinetic properties are critical considerations, as in vitro experiments suggest that a sustained exposure to the drug is likely necessary to achieve a significant therapeutic effect in vivo. nih.gov

These challenges highlight the importance of formulation development to improve the delivery and stability of DNA-PK inhibitors in preclinical models. Strategies to enhance solubility and protect the compound from rapid metabolism are crucial for achieving the necessary drug exposure to effectively inhibit DNA repair in tumors. nih.govnih.gov

Structure Activity Relationship Sar Analysis of Ok 1035 and Its Derivatives

Identification of Key Pharmacophores for DNA-PK Binding

OK-1035, with the structure 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone, functions as an ATP-competitive inhibitor of DNA-PK nih.govoup.com. This suggests that key pharmacophores within the this compound structure are likely involved in interacting with the ATP-binding pocket of the DNA-PK catalytic subunit (DNA-PKcs) researchgate.net. While specific detailed SAR studies on this compound derivatives are not extensively detailed in the provided search results, the ATP-competitive nature implies that structural elements capable of mimicking or interfering with ATP binding are crucial. The pyridone core, the cyanogroup, the pyridyl ring, and the hydrazonomethyl group are the main structural features of this compound nih.govnih.gov. Further research focusing on systematic modifications of these groups would be necessary to definitively identify the key pharmacophores and their specific interactions within the DNA-PK binding site.

Influence of Substituent Changes on Kinase Selectivity

Kinase selectivity is a critical aspect of drug development to minimize off-target effects scienceopen.combiorxiv.orgrsc.org. For DNA-PK inhibitors, selectivity over other kinases, particularly those in the same PI3K-related kinase (PIKK) family like ATM and ATR, is important due to their roles in DNA damage response pathways mdpi.comresearchgate.net.

Initial studies on this compound indicated that it was significantly more selective for DNA-PK compared to seven other protein kinases tested, with an IC50 more than 50 times lower nih.gov. However, the effects of this compound on PI3Ks and other PIKKs (ATM, ATR) were not initially tested nih.gov. Later findings suggested that this compound might also inhibit ATM and/or ATR, as it suppressed the accumulation of p53 and induction of p21 in response to adriamycin treatment, processes that can be influenced by ATM and ATR nih.gov.

The development of subsequent DNA-PK inhibitors like NU7026 and NU7441 specifically aimed for improved selectivity within the PIKK family frontiersin.org. NU7026, for instance, showed over 50-fold selectivity for DNA-PK compared to ATM and ATR frontiersin.org. This highlights that while this compound showed initial selectivity against a panel of kinases, achieving high selectivity within the closely related PIKK family required further structural modifications and the development of new chemical scaffolds.

The influence of substituent changes on kinase selectivity in this compound derivatives would involve evaluating the inhibitory potency of modified compounds against a panel of kinases, including DNA-PK, ATM, ATR, and potentially various PI3K isoforms and other relevant kinases. Changes in substituents can alter the binding affinity and orientation within the ATP-binding pocket, leading to differential interactions with amino acid residues that vary between kinases, thus impacting selectivity.

| Compound (Hypothetical) | DNA-PK IC50 (µM) | ATM IC50 (µM) | ATR IC50 (µM) | Selectivity (DNA-PK vs. ATM) |

| This compound | 8 (or 100) nih.gov | ? | ? | ? |

| Derivative A | X | X' | X'' | X'/X |

| Derivative B | Y | Y' | Y'' | Y'/Y |

Detailed research would compare the IC50 values of this compound derivatives across a panel of kinases to understand how specific structural changes influence the selectivity profile.

Computational Chemistry and Molecular Modeling Approaches for Ok 1035

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking simulations are a computational technique used to predict the preferred orientation, or "binding pose," of a ligand molecule when it is bound to a protein or other receptor. This method estimates the strength of the interaction, often expressed as a binding affinity score. Molecular docking is a key tool in drug discovery, helping researchers understand protein-ligand interactions and screen potential drug candidates. nih.gov It involves simulating the interactions between molecules computationally to predict binding modes and affinities. nih.gov

Regarding OK-1035, a computational study has been performed to rationalize how structural modifications influence the activity and selectivity of related compounds. While the specific details of molecular docking simulations performed for this compound are not available in the provided search results, such simulations would typically involve modeling the interaction between this compound and its target protein, DNA-PK. This would aim to predict the binding site and the key interactions (such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that stabilize the complex.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The underlying assumption of QSAR model development is that variations in structural properties are correlated with changes in activity. QSAR models can be used to predict the activity of new, untested compounds and to gain insights into the structural features important for activity.

A computational study has been performed on this compound and related compounds to rationalize how structural modifications influence their activity and selectivity. While the specific QSAR models developed for this compound are not detailed in the available information, such studies would typically involve calculating various molecular descriptors for this compound and its analogs and then building a statistical model that relates these descriptors to their observed DNA-PK inhibitory activity or selectivity. This could help identify which structural features are crucial for the compound's potency and selectivity.

In Silico Design Strategies for Enhanced this compound Analogs

In silico design strategies utilize computational methods to design and identify novel compounds with desired properties, such as improved activity, selectivity, or pharmacokinetic profiles. These strategies often leverage information gained from molecular docking, QSAR, and other computational approaches. By computationally exploring a vast chemical space, researchers can prioritize the synthesis and testing of the most promising analog candidates.

Applications of Ok 1035 As a Research Probe

Utilization in Elucidating DNA-PK Functional Roles

Research has employed OK-1035 to help define the functional roles of DNA-PK. DNA-PK, composed of the DNA-PK catalytic subunit (DNA-PKcs) and the Ku70/Ku80 heterodimer, is a key player in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs) mdpi.comresearchgate.net. By inhibiting DNA-PK activity, researchers can observe the consequences on cellular processes dependent on this kinase.

Studies have shown that this compound can inhibit the phosphorylation of substrates targeted by DNA-PK. For instance, it has been demonstrated to inhibit the phosphorylation of a consensus peptide substrate as well as recombinant human wild-type p53 by DNA-PK in vitro nih.gov. The initial reported IC50 for this compound against DNA-PK activity in vitro was 8 μM, although a later report indicated an IC50 of 100 μM nih.govmdpi.com. This concentration was significantly lower than that required to inhibit several other protein kinases tested, highlighting its selectivity for DNA-PK nih.govosti.gov.

The use of this compound in cellular studies has provided insights into DNA-PK's role in intact cells oup.com. For example, this compound was used to investigate the importance of wild-type p53 phosphorylation by DNA-PK in the expression of the p21 gene in response to DNA damage induced by adriamycin in HCT116 cells researchgate.net. The addition of this compound significantly decreased the induction of p21 protein, suggesting a link between DNA-PK activity, p53 phosphorylation, and p21 expression in this context researchgate.net.

Deployment in Mechanistic Studies of DNA Damage Response

The DNA damage response (DDR) is a complex network of pathways that cells utilize to detect, signal, and repair DNA damage nih.govuni-wuerzburg.de. DNA-PK is a critical component of the DDR, particularly in the repair of DSBs via NHEJ mdpi.comresearchgate.net. This compound has been a tool in dissecting the mechanisms within this response.

Studies using this compound have explored its impact on DNA repair in different cell lines. In experiments with radioresistant L5178Y-R (LY-R) murine lymphoma cells, this compound was found to inhibit DNA repair nih.govnih.gov. Using the comet assay to measure DNA repair after X-irradiation, researchers observed that in LY-R cells, the level of residual DNA damage was considerably higher in the presence of this compound compared to untreated cells nih.govresearchgate.net. This effect was observed to preferentially impact LY-R cells in the G1 and S phases of the cell cycle, consistent with the known cell-cycle specificity of DNA-PK-dependent repair researchgate.net.

Interestingly, in the radiosensitive L5178Y-S (LY-S) subline, which has a reported defect in DSB rejoining, this compound at 2 mM did not alter the repair of X-ray-induced damage compared to untreated LY-S cells osti.govnih.gov. The level of residual damage remained the same nih.gov. This differential effect in LY-R and LY-S cells suggests that the repair defect in LY-S cells might be related to a lack of functional DNA-PK or an auxiliary factor required for its activity osti.govresearchgate.net.

This compound has also been used in studies investigating protein phosphorylation events during apoptosis, a process involving significant DNA degradation oup.com. While not blocking apoptosis itself, this compound was used to explore the kinases responsible for the hyperphosphorylation of Replication Protein A middle subunit (RPA32) during apoptotic cell death oup.com. These studies indicated that both DNA-PK and CDKs appear to be involved in this phosphorylation event oup.com.

The impact of this compound on the accumulation of p53 and the induction of p21 in response to adriamycin treatment also suggested potential interactions or dependencies within the broader DDR network, possibly involving ATM and/or ATR kinases, which are structurally related to DNA-PKcs mdpi.com.

Facilitating the Discovery of Novel DNA Repair Modulators

While this compound itself was an early DNA-PK inhibitor identified through screening, its use as a research probe has contributed to the understanding of DNA-PK's role in DNA repair, which in turn facilitates the discovery and development of more potent and selective DNA repair modulators. By providing a means to inhibit DNA-PK and study the resulting cellular phenotypes, this compound helped validate DNA-PK as a target for modulating DNA repair.

The knowledge gained from studies using inhibitors like this compound has paved the way for the development of later-generation DNA-PK inhibitors, such as NU7026 and NU7441, which have been extensively used as tools for functional studies on DNA-PK mdpi.comresearchgate.net. The ongoing research into DNA repair inhibitors, including those targeting DNA-PK, highlights the importance of early probes like this compound in establishing the foundational understanding necessary for the discovery of novel therapeutic agents that modulate DNA repair pathways upol.czupol.cz.

The differential effects observed with this compound in cell lines with varying DNA repair capacities underscore its utility in identifying cellular contexts where DNA-PK activity is particularly critical, thus indirectly informing strategies for identifying modulators that might exploit such dependencies.

Q & A

Q. What is the primary mechanism of action of OK-1035 as a DNA-PK inhibitor?

this compound inhibits DNA-PK activity by competitively binding to the ATP-binding site of the kinase, as demonstrated through kinetic studies using synthetic peptide substrates (e.g., consensus peptide and recombinant human wild-type p53). This ATP-competitive mechanism distinguishes it from non-competitive inhibitors like wortmannin .

Q. How is the inhibitory activity of this compound quantified in biochemical assays?

The IC50 value (8 µM) is determined using kinase assays with synthetic peptides as substrates. Dose-response curves are generated to measure the concentration required for 50% inhibition of DNA-PK activity. Selectivity is confirmed by testing against other kinases (e.g., PKC, PKA) at 50-fold higher concentrations .

Q. What experimental models are appropriate for studying this compound’s effects on DNA repair?

Use cell lines with defined DNA repair capabilities, such as L5178Y murine lymphoma sublines (functional vs. defective DSB repair) or HCT116 colorectal cancer cells (wild-type p53). These models allow comparative analysis of this compound’s impact on p21 expression and DSB repair kinetics .

Q. How can researchers validate the specificity of this compound for DNA-PK?

Combine kinase profiling assays (testing inhibition across multiple kinases) with genetic validation using DNA-PKcs-deficient cell lines. Controls should include parallel experiments with PI3K inhibitors (e.g., wortmannin) to rule off-target effects .

Advanced Research Questions

Q. How do contradictory findings on this compound’s radiosensitization effects in DNA-PK-deficient cells arise, and how can they be resolved?

Discrepancies may stem from differences in cell models or compensatory pathways (e.g., PI3K-Akt survival signaling). To resolve this, use isogenic cell lines with/without DNA-PKcs and combine this compound with PI3K inhibitors. Measure DSB repair kinetics via γH2AX foci assays and correlate with clonogenic survival .

Q. What methodological considerations are critical when studying this compound’s suppression of p21 in p53-dependent contexts?

Use Adriamycin (doxorubicin) to induce p53 activation in HCT116 cells. Quantify p21 expression via Western blot or qPCR, and confirm DNA-PK dependency by comparing results with DNA-PKcs-deficient cells. Ensure time-course experiments capture early-phase inhibition (4–8 hours post-treatment) .

Q. How can researchers optimize this compound dosing in combination therapies to avoid confounding cytotoxicity?

Perform synergy assays (e.g., Chou-Talalay method) with chemotherapeutics like topoisomerase inhibitors. Monitor cell viability (MTT/colony formation) and DNA damage markers (e.g., 53BP1). Use sub-IC50 doses of this compound (2–5 µM) to minimize off-target effects while enhancing chemo/radiosensitivity .

Q. What statistical approaches are recommended for analyzing this compound’s impact on DNA repair kinetics?

Apply non-linear regression models to fit DSB repair time-course data (e.g., one-phase decay for fast repair, two-phase for slow repair). Use ANOVA with post-hoc tests to compare repair rates between treatment groups. Account for cell cycle heterogeneity using flow cytometry .

Methodological Guidelines

- Kinase Assay Design : Use 20–50 µM ATP concentrations in kinase buffer to replicate physiological conditions. Include positive controls (e.g., wortmannin) and negative controls (DMSO vehicle) .

- Cell-Based Studies : Pre-treat cells with this compound (1–2 hours) before DNA damage induction. For radiosensitization experiments, administer ionizing radiation (2–4 Gy) post-inhibitor treatment .

- Data Interpretation : Cross-reference results with DNA-PKcs autophosphorylation (S2056) to confirm target engagement. Use comet assays or pulsed-field gel electrophoresis for direct DSB quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.